molecular formula C19H19Cl3IN3O4S B11980818 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide CAS No. 303062-73-9

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide

Katalognummer: B11980818
CAS-Nummer: 303062-73-9
Molekulargewicht: 618.7 g/mol
InChI-Schlüssel: HYVCLMDIKVDDBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C19H19Cl3IN3O4S and a molecular weight of 618.708 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as methoxy, chloro, and iodo groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide involves multiple steps, typically starting with the preparation of the core benzamide structureThe chloro and iodo groups are introduced via halogenation reactions, while the carbothioyl and amino groups are incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. detailed industrial methods are often proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

303062-73-9

Molekularformel

C19H19Cl3IN3O4S

Molekulargewicht

618.7 g/mol

IUPAC-Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C19H19Cl3IN3O4S/c1-28-13-8-10(9-14(29-2)15(13)30-3)16(27)25-17(19(20,21)22)26-18(31)24-12-6-4-11(23)5-7-12/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,31)

InChI-Schlüssel

HYVCLMDIKVDDBI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.